molecular formula C20H28O3 B158925 (4aR,5R,6R,8aR)-5-[2-(furan-3-yl)ethyl]-5,6,8a-trimethyl-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylic acid CAS No. 1782-65-6

(4aR,5R,6R,8aR)-5-[2-(furan-3-yl)ethyl]-5,6,8a-trimethyl-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylic acid

Cat. No.: B158925
CAS No.: 1782-65-6
M. Wt: 316.4 g/mol
InChI Key: HHWOKJDCJVESIF-JRJVTICQSA-N
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Description

(4aR,5R,6R,8aR)-5-[2-(furan-3-yl)ethyl]-5,6,8a-trimethyl-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylic acid is a natural product found in Aster altaicus, Microglossa pyrifolia, and other organisms with data available.

Biochemical Analysis

Properties

IUPAC Name

(4aR,5R,6R,8aR)-5-[2-(furan-3-yl)ethyl]-5,6,8a-trimethyl-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28O3/c1-14-7-10-20(3)16(18(21)22)5-4-6-17(20)19(14,2)11-8-15-9-12-23-13-15/h5,9,12-14,17H,4,6-8,10-11H2,1-3H3,(H,21,22)/t14-,17-,19-,20+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHWOKJDCJVESIF-JRJVTICQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(C(C1(C)CCC3=COC=C3)CCC=C2C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@@]2([C@@H]([C@]1(C)CCC3=COC=C3)CCC=C2C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90939052
Record name 5-[2-(Furan-3-yl)ethyl]-5,6,8a-trimethyl-3,4,4a,5,6,7,8,8a-octahydronaphthalene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90939052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1782-65-6
Record name Hardwickiic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001782656
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-[2-(Furan-3-yl)ethyl]-5,6,8a-trimethyl-3,4,4a,5,6,7,8,8a-octahydronaphthalene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90939052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4aR,5R,6R,8aR)-5-[2-(furan-3-yl)ethyl]-5,6,8a-trimethyl-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylic acid
Reactant of Route 2
(4aR,5R,6R,8aR)-5-[2-(furan-3-yl)ethyl]-5,6,8a-trimethyl-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylic acid
Reactant of Route 3
(4aR,5R,6R,8aR)-5-[2-(furan-3-yl)ethyl]-5,6,8a-trimethyl-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylic acid
Reactant of Route 4
(4aR,5R,6R,8aR)-5-[2-(furan-3-yl)ethyl]-5,6,8a-trimethyl-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylic acid
Reactant of Route 5
(4aR,5R,6R,8aR)-5-[2-(furan-3-yl)ethyl]-5,6,8a-trimethyl-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylic acid
Reactant of Route 6
(4aR,5R,6R,8aR)-5-[2-(furan-3-yl)ethyl]-5,6,8a-trimethyl-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylic acid
Customer
Q & A

Q1: What are the primary molecular targets of hardwickiic acid?

A1: Research indicates that hardwickiic acid interacts with several molecular targets. It displays anti-chaperone activity, particularly targeting heat shock protein 27 (Hsp27) []. It also exhibits inhibitory effects on tetrodotoxin-sensitive voltage-gated sodium channels in dorsal root ganglion neurons [].

Q2: How does hardwickiic acid's interaction with Hsp27 impact cancer cells?

A2: Hsp27 is an anti-apoptotic chaperone often overexpressed in cancer cells. By binding to Hsp27, hardwickiic acid disrupts its chaperone function, potentially leading to increased apoptosis (programmed cell death) in cancer cells [].

Q3: What are the downstream effects of hardwickiic acid's inhibition of voltage-gated sodium channels?

A3: Inhibiting voltage-gated sodium channels in dorsal root ganglion neurons reduces neuronal excitability []. This effect is linked to hardwickiic acid's antinociceptive properties, suggesting its potential for managing chronic pain conditions [].

Q4: What is the molecular formula and weight of hardwickiic acid?

A4: The molecular formula of hardwickiic acid is C20H28O3, and its molecular weight is 316.43 g/mol.

Q5: Are there any spectroscopic data available for hardwickiic acid?

A5: Yes, extensive spectroscopic data, including IR, UV, 1H NMR, 13C NMR, and mass spectrometry data, have been used to characterize and confirm the structure of hardwickiic acid [, , , , ].

Q6: Have computational methods been used to study hardwickiic acid?

A6: Yes, molecular modeling, docking, and dynamics simulations have been employed to investigate the interactions of hardwickiic acid with potential drug targets, including enzymes crucial for Leishmania parasites [].

Q7: What insights have computational studies provided regarding hardwickiic acid's antileishmanial activity?

A7: Docking studies have revealed the binding affinities and modes of hardwickiic acid with key Leishmania enzymes like trypanothione reductase (TR), pteridine reductase 1 (PTR1), and glutamate cysteine ligase (GCL) [], offering insights into its potential as an antileishmanial agent.

Q8: How do structural modifications of hardwickiic acid influence its biological activity?

A8: While specific SAR studies on hardwickiic acid are limited in the provided research, studies using microbial transformation to create hydroxylated derivatives of hardwickiic acid have shown increased potency against Candida glabrata compared to the parent compound and fluconazole []. This suggests that structural modifications can significantly impact its antifungal activity.

Q9: What is known about the stability of hardwickiic acid under various conditions?

A9: Specific data on the stability of hardwickiic acid under different conditions (temperature, pH, light) are limited in the provided research.

Q10: Is there information available on the absorption, distribution, metabolism, and excretion (ADME) of hardwickiic acid?

A10: The provided research does not offer detailed insights into the PK/PD profile of hardwickiic acid. Further investigations are needed to understand its ADME properties.

Q11: What in vitro studies have been conducted on hardwickiic acid?

A11: Numerous in vitro studies demonstrate hardwickiic acid's biological activities, including antifungal activity against various Candida species [, ], antileishmanial effects against Leishmania donovani [], and cytotoxicity against cancer cell lines [, , ].

Q12: Has hardwickiic acid shown efficacy in any in vivo models?

A12: Yes, hardwickiic acid has demonstrated promising results in preclinical animal models. For instance, it effectively reversed chronic pain behavior in rat models of HIV-sensory neuropathy and chemotherapy-induced peripheral neuropathy [].

Q13: Are there known resistance mechanisms to hardwickiic acid?

A13: The provided research does not explicitly discuss resistance mechanisms to hardwickiic acid. Further studies are needed to explore this aspect, especially considering the emergence of drug resistance in various pathogens.

Q14: What is the safety profile of hardwickiic acid?

A14: Although some studies indicate low cytotoxicity of hardwickiic acid in normal cell lines [], more comprehensive toxicological studies are required to establish its safety profile thoroughly.

Q15: What analytical techniques are commonly employed to characterize and quantify hardwickiic acid?

A15: Common techniques include high-performance liquid chromatography (HPLC) [, , ], often coupled with photodiode array detection (PDA) [], gas chromatography-mass spectrometry (GC-MS), and various spectroscopic methods like NMR and mass spectrometry [, , , , ].

Q16: Have analytical methods for hardwickiic acid been validated?

A16: Yes, at least one study describes the development and validation of an RP-HPLC-PDA method for quantifying hardwickiic acid and other terpenes in Copaifera oleoresins, demonstrating good linearity, precision, accuracy, and sensitivity [].

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